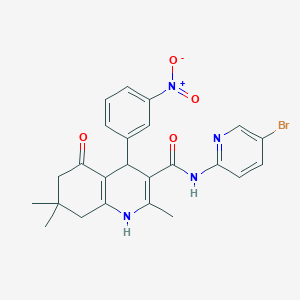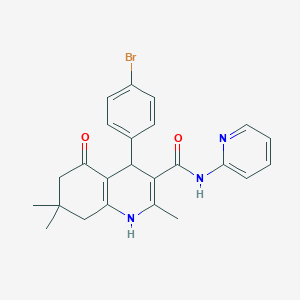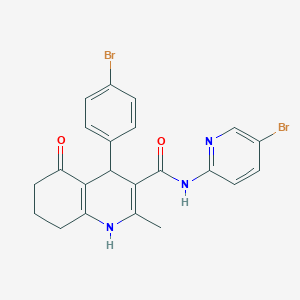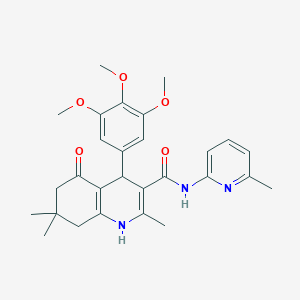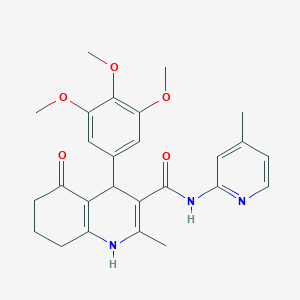![molecular formula C19H11F3N2S B304246 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile, also known as TTN-13, is a novel compound that has been synthesized recently. It belongs to the class of nicotinonitrile derivatives, which have been studied extensively due to their potential therapeutic applications. TTN-13 has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, this compound has been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, this compound has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its high purity and efficiency of synthesis. This compound has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic effects. In addition, future studies can focus on improving the solubility of this compound in water, which can make it more useful in certain lab experiments.
Synthesis Methods
The synthesis of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile involves a multistep process, which includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile to form 4-(trifluoromethyl)phenylacetonitrile. This intermediate is then reacted with 6-bromonicotinic acid to form this compound. The synthesis process is efficient and yields a high purity product.
Scientific Research Applications
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, this compound has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
properties
Molecular Formula |
C19H11F3N2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-phenyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)24-18(25)16(15)11-23/h1-10H,(H,24,25) |
InChI Key |
PPGKPIGKNOAPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










